

4-Iodothiophene-2-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodothiophene-2-carbaldehyde**

Cat. No.: **B095859**

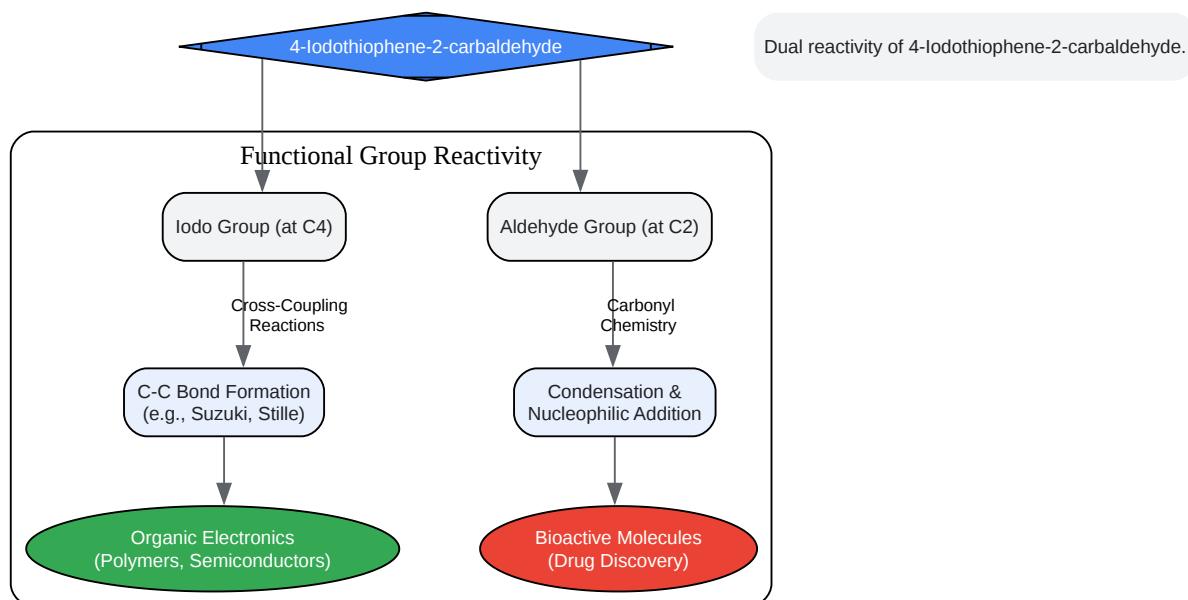
[Get Quote](#)

An In-Depth Technical Guide to **4-Iodothiophene-2-carbaldehyde**: Properties, Synthesis, and Applications

Executive Summary

4-Iodothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Its structure, which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the development of organic electronics.^[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthetic utility, key applications, and handling protocols for **4-Iodothiophene-2-carbaldehyde**, intended for professionals in research and development.

Physicochemical and Structural Properties


The fundamental properties of **4-Iodothiophene-2-carbaldehyde** are summarized below. The molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-iodothiophene-2-carbaldehyde, due to their shared molecular formula.^[2]

Property	Value	Source(s)
Molecular Formula	C_5H_3IOS	[2]
Molecular Weight	238.05 g/mol	[2]
CAS Number	18812-38-9	[3]
Appearance	Typically a solid (powder)	
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[3][4]

The Thiophene Scaffold: A Nexus of Reactivity

The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and receptor-binding interactions.[1] In **4-Iodothiophene-2-carbaldehyde**, the thiophene core is augmented by two distinct functional groups that can be addressed with high selectivity.

- The Iodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site is predominantly used for building carbon-carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
- The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site for a different set of transformations, primarily nucleophilic addition and condensation reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger, more complex bioactive molecules or for linking the thiophene scaffold to other pharmacophores.[3][5]

[Click to download full resolution via product page](#)

Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde functional groups.

Spectroscopic Profile

Characterization of **4-Iodothiophene-2-carbaldehyde** relies on standard spectroscopic techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can be assembled based on data from its isomers and closely related analogues.

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H-NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.0 ppm (singlet)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. Data from related 4-arylthiophene-2-carbaldehydes show this peak at δ ~9.95 ppm.[6]
Thiophene Protons (H3, H5)	δ 7.5 - 8.5 ppm (doublets)	Aromatic protons on the thiophene ring. Their exact shifts and coupling constants depend on the electronic environment. In a 4-phenyl analogue, these appear as singlets at δ 7.8 and 8.1 ppm.[6]	
FT-IR	Carbonyl Stretch (C=O)	1660 - 1685 cm ⁻¹	This is a strong, characteristic absorption for an aromatic aldehyde. The parent thiophene-2-carbaldehyde shows this peak at ~1683 cm ⁻¹ .[7]
Aromatic C-H Stretch	~3100 cm ⁻¹	Typical for C-H bonds on an aromatic ring.	

Core Applications & Experimental Protocols

The dual-reactivity profile makes **4-Iodothiophene-2-carbaldehyde** a strategic starting material for multi-step syntheses in both materials and life sciences.

Application in Organic Electronics

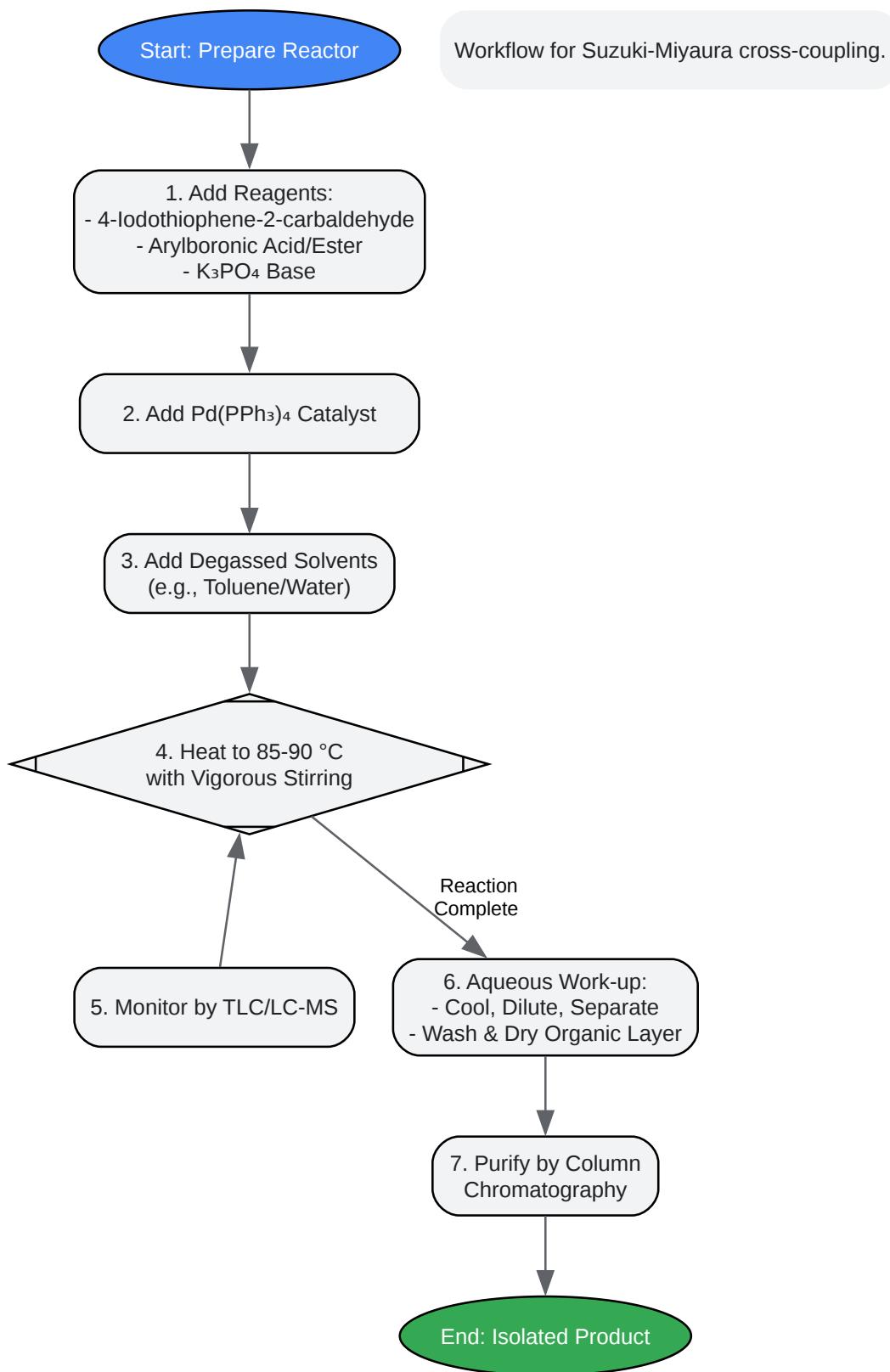
This molecule serves as a key monomer precursor for the synthesis of π -conjugated polymers.^[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-defined polymer backbones with tunable electronic and optical properties, essential for fabricating organic semiconductors.^[3]

Application in Medicinal Chemistry

Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential, including excellent antibacterial activity against Gram-negative bacteria like *Pseudomonas aeruginosa*, as well as anti-urease and antioxidant capabilities.^{[3][6]} The scaffold is used to synthesize novel compounds that are then screened for therapeutic activity.^[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.^[6]


Causality Behind Component Selection:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ is a robust, well-established catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.^[6]
- Base: Potassium phosphate (K_3PO_4) is used as the base. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle and is known to give good yields in these types of reactions.^[6]
- Solvent System: A biphasic system like toluene/water is often used. The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the

inorganic base, facilitating the reaction at the interface.[6]

Step-by-Step Methodology:

- **Reactor Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Iodothiophene-2-carbaldehyde** (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K_3PO_4 , 3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, $Pd(PPh_3)_4$ (0.05 eq, 5 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.
- **Reaction:** Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-2-carbaldehyde.

[Click to download full resolution via product page](#)

Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.

Safety, Handling, and Storage

Proper handling of **4-Iodothiophene-2-carbaldehyde** is essential for laboratory safety and maintaining the integrity of the compound.

- Storage: The compound requires cold-chain transportation and must be stored in a dark, dry place under an inert atmosphere at 2-8°C to ensure stability.[3][4]
- Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

GHS Hazard Information (based on isomeric data):

Hazard Class	Hazard Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	
Skin Irritation	H315: Causes skin irritation	
Eye Irritation	H319: Causes serious eye irritation	
Specific target organ toxicity	H335: May cause respiratory irritation	

Conclusion

4-Iodothiophene-2-carbaldehyde is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged thiophene core but from the strategic placement of two orthogonal functional groups. This bifunctionality provides chemists with a reliable and versatile platform for synthesizing complex molecular architectures, driving innovation in the development of advanced organic materials and novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) [benchchem.com]
- 4. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 4-(Piperazin-1-yl)thiophene-2-carbaldehyde | Benchchem [benchchem.com]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Iodothiophene-2-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com